![molecular formula C10H17NO2 B2527850 1-氨基螺[4.4]壬烷-1-羧酸 CAS No. 1558110-45-4](/img/structure/B2527850.png)

1-氨基螺[4.4]壬烷-1-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

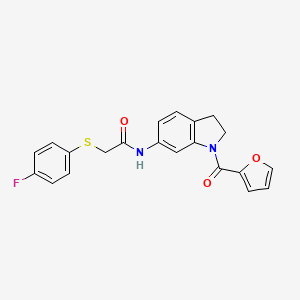

The research on 1-Aminospiro[4.4]nonane-1-carboxylic acid and its analogues has been focused on creating conformationally constrained compounds that mimic the structure and function of glutamic acid, a key neurotransmitter in the brain. These analogues are designed to serve as potential ligands for glutamate receptors, which could be useful in understanding receptor mechanisms and developing new therapeutic agents. The synthesis of these compounds often involves complex multi-step processes that yield stereochemically distinct isomers, each with potentially different biological activities .

Synthesis Analysis

The synthesis of spirocyclic amino acids, such as 1-Aminospiro[4.4]nonane-1-carboxylic acid, typically involves the construction of a spirocyclic skeleton followed by the introduction of amino and carboxylic functional groups. For example, the synthesis of 1-aminospiro[2.2]pentyl-1,4-dicarboxylic acid racemic pairs involves a diastereodivergent process, which results in the formation of different stereoisomers . Similarly, the synthesis of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid stereoisomers starts from a common precursor and involves a Lewis acid-catalyzed rearrangement and a Wittig reaction . These methods highlight the complexity and precision required in synthesizing such constrained analogues of glutamic acid.

Molecular Structure Analysis

The molecular structure of spirocyclic amino acids is characterized by a rigid framework that restricts the conformational flexibility of the molecule. This rigidity is intended to mimic the conformation of glutamic acid when it interacts with its receptors. The stereochemistry of these molecules is crucial, as different stereoisomers can have significantly different biological activities. The conformational analysis of these compounds is an essential step in understanding their potential as glutamate receptor ligands .

Chemical Reactions Analysis

The chemical reactivity of spirocyclic amino acids is influenced by their conformational rigidity and the presence of functional groups. The synthesis routes often involve reactions such as cycloadditions, reductions, and hydrolysis, which are carefully orchestrated to construct the spirocyclic core and introduce the necessary functional groups without compromising the stereochemistry of the molecule . The reactivity of these compounds can also provide insights into their interaction with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic amino acids, such as solubility, lipophilicity, and stability, are important factors in their potential as pharmaceutical agents. The increased lipophilicity of some spirocyclic amino acids, such as those derived from cyclic nitriles, can affect their ability to cross biological membranes and reach their target sites . The characterization of these compounds often involves spectroscopic methods like IR, 1H, and 13C NMR to confirm their structure and purity . Understanding these properties is crucial for the development of these compounds into useful pharmacological tools or drugs.

科学研究应用

合成和结构研究

- 构象刚性氨基酸:探索了 γ-氨基丁酸的新构象刚性螺环类似物,包括 4-氨基螺[2.2]戊烷羧酸和 1-氨基螺[2.3]己烷-5-羧酸的合成。这些化合物由甲氧羰基硝基螺烷羧酸酯合成,提供了对常见氨基酸结构类似物的见解 (Yashin 等,2015)。

合成生物学研究的类似物

- 构象受限的谷氨酸类似物:已经进行了合成 1-氨基螺[3.3]庚烷-1,6-二羧酸的所有四个立体异构体的研究。这些化合物是谷氨酸的类似物,以不同受限构象模拟谷氨酸。这项研究对于机理研究或寻找生物活性化合物至关重要 (Chernykh 等,2014)。

药物合成中的潜在应用

- 结构组分的能量材料:已经对基于螺[4.4]壬烷体系的能量材料进行了研究,在开发新药或其他结构组分方面具有潜在应用 (Storey 等,2011)。

在植物生理学中的作用

- 植物中的乙烯前体:与 1-氨基螺[4.4]壬烷-1-羧酸密切相关的 1-氨基环丙烷-1-羧酸 (ACC) 在植物中充当乙烯的前体。ACC 在调节各种营养和发育过程中起着至关重要的作用。最近的进展包括调节植物内 ACC 的合成、结合、脱氨和运输,这表明了潜在的农艺应用 (Vanderstraeten & Van Der Straeten,2017)。

安全和危害

ANCA has a GHS07 pictogram . The signal word for ANCA is "Warning" . The hazard statements for ANCA are H302, H315, H319, and H335 . The precautionary statements for ANCA are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

属性

IUPAC Name |

4-aminospiro[4.4]nonane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c11-10(8(12)13)7-3-6-9(10)4-1-2-5-9/h1-7,11H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFCZMWIZMJKXBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CCCC2(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Aminospiro[4.4]nonane-1-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-acetyl-3-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2527768.png)

![3-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2527770.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2527771.png)

![3-[2-(4-Hydroxy-phenylamino)-thiazol-4-yl]-6-methoxy-chromen-2-one](/img/structure/B2527773.png)

![N-(1-(benzofuran-2-yl)propan-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2527776.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-9H-xanthene-9-carboxamide](/img/structure/B2527779.png)

![Benzyl 4-({[(3-chloropyrazin-2-yl)methyl]sulfamoyl}methyl)piperidine-1-carboxylate](/img/structure/B2527782.png)

![[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2527783.png)

![methyl 4-{[4-(cyclopropylcarbonyl)-3-methyl-2-oxo-3,4-dihydro-1(2H)-quinoxalinyl]methyl}benzenecarboxylate](/img/structure/B2527786.png)

![3-cyano-6-cyclopropyl-N-{[4-(dimethylamino)-3-fluorophenyl]methyl}-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2527787.png)

![N-(4-bromo-2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2527790.png)